N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Overview
Description
N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a morpholine ring, and a phenyl group substituted with a 3-methylbutoxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the morpholine ring, and the attachment of the 3-methylbutoxyphenyl group. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable halide precursor reacts with morpholine.
Attachment of 3-Methylbutoxyphenyl Group: This step may involve the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 3-methylbutoxyphenyl group is coupled with a halogenated benzimidazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole core or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers, coatings, and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical and pharmacological studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine is unique due to its combination of a benzimidazole core, a morpholine ring, and a 3-methylbutoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-20(2)11-16-31-22-9-7-21(8-10-22)19-26-25-27-23-5-3-4-6-24(23)29(25)13-12-28-14-17-30-18-15-28/h3-10,20H,11-19H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOUUNRGCADLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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